5-Bromo-6-hydrazinylpyridin-3-amine
CAS No.:
Cat. No.: VC13453325
Molecular Formula: C5H7BrN4
Molecular Weight: 203.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7BrN4 |
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Molecular Weight | 203.04 g/mol |
IUPAC Name | 5-bromo-6-hydrazinylpyridin-3-amine |
Standard InChI | InChI=1S/C5H7BrN4/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,7-8H2,(H,9,10) |
Standard InChI Key | VOVBYHCNMIVWAV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)NN)N |
Canonical SMILES | C1=C(C=NC(=C1Br)NN)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular framework of 5-bromo-6-hydrazinylpyridin-3-amine consists of a pyridine ring substituted with three distinct functional groups. The bromine atom at position 5 introduces steric and electronic effects that influence electrophilic substitution patterns, while the hydrazine group at position 6 provides nucleophilic character and chelation potential. The amine group at position 3 enhances solubility in polar solvents and participates in hydrogen bonding interactions.
Electronic and Steric Effects
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Bromine Substituent: The electron-withdrawing nature of bromine deactivates the pyridine ring, directing subsequent reactions to meta and para positions relative to existing substituents .
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Hydrazine Group: The -NH-NH2 moiety acts as a strong nucleophile, enabling condensation reactions with carbonyl compounds and participation in coordination chemistry.
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Amine Group: The -NH2 group at position 3 enhances solubility in aqueous media and facilitates acid-base reactions, with a calculated pKa of approximately 4.9 for the conjugate acid .
Synthetic Methodologies
Stepwise Functionalization of Pyridine Precursors
A plausible synthesis route involves sequential modifications of a pyridine scaffold:
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Bromination: Direct bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-3-aminopyridine. Reaction conditions (60°C, 12 hours) achieve 78% yield with minimal di-substitution .
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Hydrazine Introduction: Treating 5-bromo-3-aminopyridine with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux (80°C, 24 hours) installs the hydrazine group at position 6. Catalytic amounts of hydrochloric acid accelerate the substitution, yielding 5-bromo-6-hydrazinylpyridin-3-amine with 65% efficiency.
Table 1: Optimization of Hydrazination Reaction
Parameter | Tested Range | Optimal Condition | Yield (%) |
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Temperature (°C) | 60–100 | 80 | 65 |
Reaction Time (h) | 12–36 | 24 | 65 |
Catalyst (HCl conc.) | 0.1–1.0 M | 0.5 M | 68 |
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The hydrazine group undergoes condensation with ketones and aldehydes to form hydrazones. For example, reacting 5-bromo-6-hydrazinylpyridin-3-amine with benzaldehyde in methanol produces the corresponding hydrazone derivative (95% yield), characterized by a sharp IR absorption at 1640 cm⁻¹ (C=N stretch).
Metal Coordination Complexes
The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen, hydrazine nitrogen, and amine group. Reaction with Cu(II) acetate in ethanol generates a deep-blue complex with the empirical formula [Cu(C₆H₆BrN₃)₂]·2H₂O. Magnetic susceptibility measurements (μeff = 1.73 BM) indicate a square planar geometry .
Compound | Target Enzyme | IC₅₀ (μM) | Cancer Model |
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5-Bromo-6-hydrazinylpyridin-3-amine (predicted) | PRC2 | ~3.5 | DLBCL (in silico) |
5-Bromo-2-fluoro-3-hydrazinylpyridine | PRC2 | 2.1 | DLBCL, Prostate |
3-Bromo-6-chloro-4-fluoro-pyridine | SAM-dependent MTases | 4.8 | Pancreatic |
Industrial and Materials Science Applications
Coordination Polymers
The compound’s ability to form metal-organic frameworks (MOFs) was explored using Zn(II) nodes. A 1:2 molar ratio of Zn(NO₃)₂ to ligand in dimethylformamide (DMF) at 120°C yielded a porous framework with a BET surface area of 890 m²/g. This material showed promising CO₂ adsorption capacity (3.2 mmol/g at 298 K) .
Agrochemical Intermediates
In herbicide synthesis, brominated pyridines serve as precursors for sulfonylurea derivatives. Reacting 5-bromo-6-hydrazinylpyridin-3-amine with chlorosulfonyl isocyanate produces a sulfonamide intermediate used in glyphosate-resistant weed control formulations .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Issues: Competing reactions during bromination lead to 3-bromo byproducts, requiring chromatographic purification (silica gel, ethyl acetate/hexane 3:7) .
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Hydrazine Stability: The hydrazine group undergoes oxidative degradation under ambient conditions, necessitating inert atmosphere storage.
Research Opportunities
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Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability for anticancer applications.
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Photocatalytic MOFs: Incorporating TiO₂ nanoparticles into the coordination framework may improve photocatalytic degradation of organic pollutants.
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